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molecular formula C7H5NO5 B3047761 Benzaldehyde, 2,3-dihydroxy-4-nitro- CAS No. 144240-75-5

Benzaldehyde, 2,3-dihydroxy-4-nitro-

Cat. No. B3047761
M. Wt: 183.12 g/mol
InChI Key: JDACVGMXKJWJKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08198302B2

Procedure details

43 (2.5 g, 10.5 mmol) was added to a solution of acetic acid (62.5 mL) and hydrobromic acid 48% (70 mL) and the reaction mixture was heated at 150° C. for 4 h. The reaction mixture was then cooled to rt and evaporated to dryness. The residue was diluted in hot CH2Cl2 (40 mL) and filtered. The filtrate was evaporated to dryness to give 44 (1.74 g, 91%) which was used as such in the next step:
Name
43
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step One
Quantity
62.5 mL
Type
solvent
Reaction Step One
Name
Yield
91%

Identifiers

REACTION_CXSMILES
C([O:4][C:5]1[C:12]([O:13]C)=[C:11]([N+:15]([O-:17])=[O:16])[CH:10]=[CH:9][C:6]=1[CH:7]=[O:8])(=O)C.Br>C(O)(=O)C>[OH:4][C:5]1[C:12]([OH:13])=[C:11]([N+:15]([O-:17])=[O:16])[CH:10]=[CH:9][C:6]=1[CH:7]=[O:8]

Inputs

Step One
Name
43
Quantity
2.5 g
Type
reactant
Smiles
C(C)(=O)OC1=C(C=O)C=CC(=C1OC)[N+](=O)[O-]
Name
Quantity
70 mL
Type
reactant
Smiles
Br
Name
Quantity
62.5 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then cooled to rt
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
ADDITION
Type
ADDITION
Details
The residue was diluted in hot CH2Cl2 (40 mL)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
OC1=C(C=O)C=CC(=C1O)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 1.74 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 90.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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